molecular formula C9H15ClO2 B1645866 cyclooctyl carbonochloridate

cyclooctyl carbonochloridate

Cat. No.: B1645866
M. Wt: 190.67 g/mol
InChI Key: HHNANVAZSVIVNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclooctyl carbonochloridate (chemical formula: C₉H₁₅ClO₂) is a cyclic ester of chloroformic acid, characterized by an eight-membered cycloalkane ring bonded to the carbonyl chloride group. This compound is primarily utilized in organic synthesis as an acylating or protecting agent, leveraging its electrophilic carbonyl center for reactions with nucleophiles such as amines or alcohols. The cyclooctyl moiety introduces significant steric hindrance, which can modulate reactivity and selectivity in synthetic pathways .

Properties

Molecular Formula

C9H15ClO2

Molecular Weight

190.67 g/mol

IUPAC Name

cyclooctyl carbonochloridate

InChI

InChI=1S/C9H15ClO2/c10-9(11)12-8-6-4-2-1-3-5-7-8/h8H,1-7H2

InChI Key

HHNANVAZSVIVNL-UHFFFAOYSA-N

SMILES

C1CCCC(CCC1)OC(=O)Cl

Canonical SMILES

C1CCCC(CCC1)OC(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: cyclooctyl carbonochloridate can be synthesized through the reaction of cyclooctanol with phosgene (COCl₂) in the presence of a base such as pyridine. The reaction typically proceeds as follows:

Cyclooctanol+PhosgeneCyclooctyl chloroformate+HCl\text{Cyclooctanol} + \text{Phosgene} \rightarrow \text{cyclooctyl carbonochloridate} + \text{HCl} Cyclooctanol+Phosgene→Cyclooctyl chloroformate+HCl

Industrial Production Methods: Industrial production of cyclooctyl chloroformate involves the continuous flow of cyclooctanol and phosgene through a reactor, with careful control of temperature and pressure to ensure optimal yield and safety. The reaction is usually conducted in an inert atmosphere to prevent the degradation of the product .

Chemical Reactions Analysis

Types of Reactions: cyclooctyl carbonochloridate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

cyclooctyl carbonochloridate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyclooctyl chloroformate involves its reactivity with nucleophiles. The chloroformate group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives depending on the nucleophile involved. The molecular targets and pathways are primarily determined by the nature of the nucleophile and the reaction conditions .

Comparison with Similar Compounds

Research Findings and Data Trends

  • Steric Hindrance vs. Reactivity : Linear correlation between ring size (e.g., cyclopentane vs. cyclooctyl) and reaction rates has been observed in acylation reactions, with larger rings requiring harsher conditions .
  • Thermal Stability: Cycloalkyl carbonochloridates generally exhibit higher thermal stability than linear analogs due to restricted conformational flexibility .

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